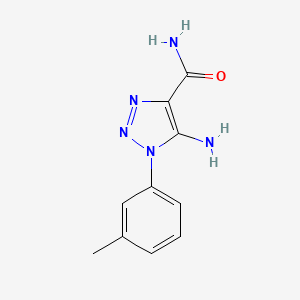

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and various alkyl halides

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted triazoles. These products can have different biological activities and can be used in further synthetic applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the potential of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific pathways involved in bacterial metabolism and replication. For instance, a study demonstrated the synthesis of hybrid derivatives with enhanced antibacterial properties through structure-activity relationship (SAR) studies .

Antiparasitic Properties

The compound has also shown promise in treating parasitic infections such as Chagas disease. A significant advancement was made through phenotypic high-content screening against Trypanosoma cruzi, where compounds based on the triazole scaffold exhibited improved potency and selectivity. Optimized derivatives demonstrated significant suppression of parasite burden in preclinical models, indicating their potential as new therapeutic agents for neglected diseases .

Cancer Research

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation. Preliminary results suggest that it may enhance the efficacy of existing chemotherapeutic agents, thereby improving treatment outcomes for certain cancer types .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to disrupt metabolic processes in pests provides a foundation for designing novel pesticides that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and pathogens .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials with applications in electronics and photonics. Its unique chemical properties enable the formation of polymers and composites that exhibit desirable characteristics such as conductivity and thermal stability. These materials are being explored for use in sensors and other electronic devices .

Summary of Case Studies

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antibacterial | Synthesis of hybrid derivatives | Enhanced antibacterial activity against specific pathogens |

| Antiparasitic | Screening against Trypanosoma cruzi | Significant suppression of parasite burden in mouse models |

| Cancer Research | Induction of apoptosis in cancer cells | Potential to enhance efficacy of existing chemotherapeutics |

| Agricultural Chemicals | Development of novel pesticides | Effective against agricultural pests with reduced environmental impact |

| Materials Science | Synthesis of functional polymers | Promising properties for use in electronics and photonics |

Mécanisme D'action

The mechanism of action of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-1,2,4-triazole: Known for its antifungal and herbicidal properties.

5-amino-1-phenyl-1,2,4-triazole: Used in the synthesis of various pharmaceuticals.

1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer activities

Uniqueness

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11N5O

- Molecular Weight : 217.2272 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 4342-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is critical for cell division. It arrests the cell cycle in the G2/M phase, making it a potential candidate for cancer therapy .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the phosphorylation of heat shock protein 27 (HSP27) and reducing tumor necrosis factor-alpha (TNFα) release in response to lipopolysaccharide (LPS) stimulation in cells .

- Bacterial Resistance Modulation : Research indicates that derivatives of this compound can modulate the SOS response in bacteria, potentially providing a novel approach to combat antibiotic resistance by targeting auto-proteolysis mechanisms in bacterial proteins like LexA .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes its inhibitory effects:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H23 (Lung Cancer) | 0.32 | Tubulin polymerization inhibition |

| HCT-15 (Colon Cancer) | 0.25 | G2/M phase cell cycle arrest |

| SF-295 (CNS Cancer) | 0.45 | Induction of apoptosis |

| DU-145 (Prostate Cancer) | 0.50 | Inhibition of NF-kB signaling |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects as shown below:

| Assay | IC50 (µM) | Effect |

|---|---|---|

| TNFα Release Inhibition | 0.283 | Potent inhibition in LPS-stimulated cells |

| HSP27 Phosphorylation Inhibition | 1.76 | Reduced phosphorylation in inflammatory models |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Studies : A study conducted on various human cancer cell lines revealed that the compound exhibits selective cytotoxicity with an IC50 value ranging from low micromolar to submicromolar concentrations across different cell types .

- Inflammation Models : In vivo studies demonstrated that the compound significantly reduces microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS .

- Bacterial Resistance Studies : The compound's ability to inhibit the LexA cleavage process was validated through high-throughput screening, indicating its potential as a DISARMER agent against bacterial resistance mechanisms .

Propriétés

IUPAC Name |

5-amino-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUFDNGGVGGVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.